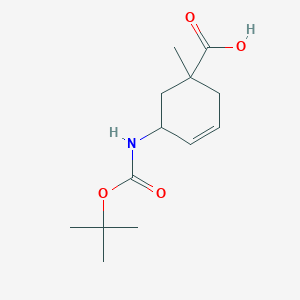

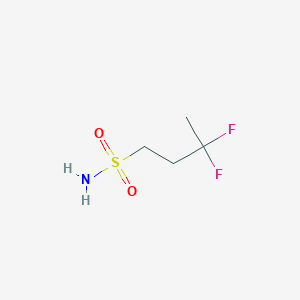

3,3-Difluorobutane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,3-Difluorobutane-1-sulfonamide is a chemical compound with the molecular formula C4H9F2NO2S and a molecular weight of 173.18 . It is used for pharmaceutical testing .

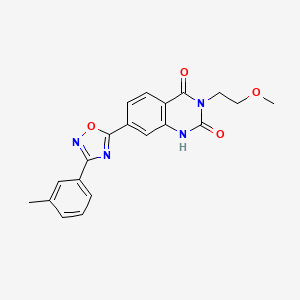

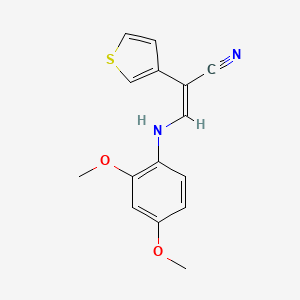

Molecular Structure Analysis

The molecular structure of this compound consists of a butane chain with two fluorine atoms attached to the third carbon atom and a sulfonamide group attached to the first carbon atom . Detailed structural analysis can be performed using techniques like X-ray diffraction .Scientific Research Applications

Environmental Monitoring and Effects

Temporal Trends and Environmental Distribution : Research has documented temporal trends of various perfluorinated alkyl acids (PFAAs) in human serum, indicating changes in environmental exposure over time. Studies like the one by Glynn et al. (2012) have noted increases in short-chain compounds like perfluorobutane sulfonate (PFBS), contrasting with decreases in longer-chain compounds due to changes in production and use patterns Glynn et al., 2012.

Atmospheric Chemistry : Investigations into the atmospheric chemistry of related compounds, such as N-methyl perfluorobutane sulfonamidoethanol, have shed light on their reaction with OH radicals, atmospheric lifetimes, and potential for long-range environmental transport, contributing to the understanding of PFAS persistence and mobility in the environment D’eon et al., 2006.

Biotransformation and Antioxidant Responses : Studies on plants exposed to perfluorooctane sulfonamide (FOSA), a related compound, have explored its uptake, transformation to other PFAS like PFOS, and effects on antioxidant enzyme responses, indicating pathways for environmental degradation and impacts on plant health Zhao et al., 2018.

Human and Wildlife Exposure

Biomonitoring and Exposure Assessment : Extensive biomonitoring efforts have quantified PFAS levels in humans and wildlife, offering insights into exposure sources, trends, and potential health risks. These studies underscore the widespread presence of PFAS in the environment and biota, informing public health and regulatory responses to manage PFAS exposure and mitigate adverse effects Toms et al., 2009.

Microbial Degradation : Research on microbial degradation of polyfluoroalkyl chemicals highlights the environmental fate of PFAS, including pathways for their breakdown into perfluorinated acids. Understanding microbial interactions with PFAS is crucial for developing remediation strategies and assessing the long-term environmental impacts of these compounds Liu & Mejia Avendaño, 2013.

Mechanism of Action

Target of Action

3,3-Difluorobutane-1-sulfonamide is a member of the sulfonamide class of drugs . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, making them primary targets of sulfonamides .

Mode of Action

Sulfonamides, including this compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By mimicking PABA, sulfonamides inhibit the enzymes involved in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the biochemical pathways involved in bacterial DNA synthesis . This disruption affects the replication and survival of bacteria, leading to their eventual death .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth due to the disruption of folic acid synthesis and, consequently, DNA synthesis . This makes it effective in treating bacterial infections .

Safety and Hazards

properties

IUPAC Name |

3,3-difluorobutane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2NO2S/c1-4(5,6)2-3-10(7,8)9/h2-3H2,1H3,(H2,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXUDXZGKDHONH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCS(=O)(=O)N)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2758689.png)

![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2758692.png)

![N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2758696.png)

![Tert-butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate](/img/structure/B2758698.png)